1-({[5-(dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-1H-1,2,3-benzotriazole
Description
1-({[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core linked via a sulfanylmethyl group to a 1,3,4-thiadiazole ring substituted with a dodecylsulfanyl chain. The dodecyl (C12) chain introduces lipophilicity, which may enhance solubility in nonpolar environments or influence self-assembly properties. Structural analogs of this compound often exhibit varied conformational and functional properties depending on substituent groups and heterocyclic arrangements.
Properties
IUPAC Name |
2-(benzotriazol-1-ylmethylsulfanyl)-5-dodecylsulfanyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5S3/c1-2-3-4-5-6-7-8-9-10-13-16-27-20-23-24-21(29-20)28-17-26-19-15-12-11-14-18(19)22-25-26/h11-12,14-15H,2-10,13,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJDLIGRBLSYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NN=C(S1)SCN2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-({[5-(dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-1H-1,2,3-benzotriazole is a compound that incorporates both thiadiazole and benzotriazole moieties, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticonvulsant, and anti-inflammatory properties based on current research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H31N5S3
- Molecular Weight : 449.7 g/mol
- CAS Number : 130186-61-7
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. In particular, compounds containing the thiadiazole ring have demonstrated effectiveness against various bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.78 μg/mL against Staphylococcus aureus .
Table 1 summarizes the antimicrobial activities of related thiadiazole derivatives:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 6a | S. aureus | 0.78 |
| 6c | E. coli | 1.56 |
| 6h | Pseudomonas aeruginosa | 3.12 |
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been extensively studied. In various preclinical models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, several derivatives have shown promising results:
- Compounds with structural similarities to the target compound have exhibited up to 90% protection in seizure models .
Table 2 provides a comparison of anticonvulsant activities:
| Compound ID | Test Model | Protection (%) |
|---|---|---|
| 52 | MES | 90 |
| 66 | PTZ | 60 |
| 53 | MES | 80 |
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory effects. Studies have shown that certain compounds can significantly reduce inflammation markers in vitro:
- Compounds similar to the target compound have been effective in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways.
- Anticonvulsant Mechanism : It may modulate neurotransmitter levels or inhibit ion channels involved in neuronal excitability.
Case Studies
Recent studies have synthesized various thiadiazole derivatives and evaluated their biological activities through rigorous testing protocols. For instance:
Comparison with Similar Compounds
Target Compound vs. 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole ()
Core Structure :
- The target compound contains a benzotriazole-thiadiazole hybrid, whereas the analog in features two interconnected 1,3,4-thiadiazole rings.
- The thiadiazole rings in adopt a butterfly conformation with near-coplanar phenyl substituents (dihedral angles: 0.8–0.9°), while the target’s benzotriazole-thiadiazole linkage likely imposes distinct torsional constraints due to steric and electronic differences .
Substituents :
- Crystallographic Data: reports monoclinic lattice parameters (a = 16.8944 Å, b = 4.1959 Å, c = 27.107 Å, β = 96.084°). The target’s crystal structure is unreported in the provided evidence, but its bulkier substituents suggest deviations in unit cell dimensions and packing efficiency.
Target Compound vs. 3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-yl-methyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one ()
Table 1: Comparative Analysis of Structural and Functional Attributes
Implications of Substituent Variations
- Dodecylsulfanyl vs. Methylphenyl :
- Benzotriazole vs. Triazole :
- Benzotriazole’s extended aromatic system could offer superior UV stability compared to the triazole in , which may prioritize hydrogen-bonding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
